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Executive Summary

This document provides a comprehensive technical overview of the chemical compound N,N-
Dimethylamidino Urea, known by its IUPAC name (E)-
[amino(dimethylamino)methylidene]urea. While specific experimental data and biological
activity for this precise molecule are not extensively documented in publicly available literature,
this guide consolidates the known chemical properties and provides critical context based on
structurally related compounds. The information herein is intended to serve as a foundational
resource for researchers exploring its potential applications. This guide covers its chemical
identity, inferred biological relevance based on analogous guanidino-urea structures, and
generalized experimental protocols relevant to this class of compounds.

Chemical Identity and Properties

The compound specified as N,N-Dimethylamidino Urea is identified in chemical databases
with the IUPAC name (E)-[amino(dimethylamino)methylidene]urea[1]. It belongs to the class of
organic compounds containing both a urea and a guanidine-like functional group. The
guanidine moiety is known to be a key pharmacophore in numerous biologically active
molecules.

Quantitative Chemical Data
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A summary of the computed physicochemical properties for (E)-

[amino(dimethylamino)methylidene]urea is presented below. This data is essential for

experimental design, including solvent selection and analytical method development.

Property Value Source
E)-

IUPAC Name [amino(dimethylamino)methylid PubChem[1]
enejurea

PubChem CID 55289276 PubChem[1]

Molecular Formula CaH10N4O PubChem[1]

Molecular Weight 130.15 g/mol PubChem[1]

Canonical SMILES CN(C)C(=NC(=O)N)N PubChem[1]
LZEBBXWIHQNXLJ-

InChl Key PubChem[1]
UHFFFAOYSA-N

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor
3 PubChem[1]

Count

Rotatable Bond Count 2 PubChem[1]

Potential Synthesis and Experimental Protocols

While a specific, documented synthesis protocol for (E)-

[amino(dimethylamino)methylidene]urea was not found, its structure as an N-acylguanidine

suggests plausible synthetic routes based on established organic chemistry principles. The

following sections describe generalized methodologies applicable for the synthesis and

evaluation of such compounds.

General Synthesis Approach

The synthesis of unsymmetrical ureas and guanidines often involves the reaction of an amine

with an isocyanate equivalent or a guanidinylating agent. A potential logical workflow for

synthesizing the target compound and similar structures is outlined below.
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Caption: A potential synthetic workflow for N-acylguanidines.

This approach utilizes N-alkyl carbamoylimidazoles as stable and versatile synthons, which
serve as isocyanate equivalents for the synthesis of ureas[2]. Reacting such an intermediate
with N,N-dimethylguanidine would be a plausible route to the target molecule.
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Example Protocol: Antimicrobial Susceptibility Testing
(Broth Microdilution)

Given that many urea and guanidine derivatives exhibit antimicrobial properties, a key
experiment would be to determine the Minimum Inhibitory Concentration (MIC) against a panel
of pathogenic microbes[3][4].

e Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland
standard) is prepared from a fresh culture. This is further diluted in appropriate broth (e.g.,
Mueller-Hinton for bacteria) to achieve a final concentration of approximately 5 x 10°
CFU/mL in the assay wells.

o Compound Dilution: The test compound is serially diluted (typically 2-fold) in a 96-well
microtiter plate using the broth as the diluent. A typical concentration range might be 256
pg/mL to 0.5 pg/mL.

¢ Inoculation: Each well containing the diluted compound is inoculated with the prepared
microbial suspension.

o Controls: Positive control wells (broth with inoculum, no compound) and negative control
wells (broth only) are included on each plate. A known antibiotic (e.g., Vancomycin, Colistin)
is used as a standard[3].

 Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours
for bacteria).

e MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible growth of the microorganism.

Potential Biological Activity and Signaling Pathways

The biological activity of (E)-[amino(dimethylamino)methylidene]urea has not been explicitly
reported. However, its structural components are present in molecules with well-defined
pharmacological profiles.

Inferred Biological Roles
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» Antimicrobial Agents: The guanidino-urea scaffold is a known feature in compounds with
potent antibacterial activity. These molecules are thought to interact with and disrupt
bacterial cell membranes[4]. The combination of a charged guanidinium group and a
hydrogen-bonding urea moiety can facilitate binding to negatively charged components of
microbial cell envelopes.

e Enzyme Inhibition: Substituted ureas are core structures in many enzyme inhibitors. For
example, some urea derivatives act as potent inhibitors of STAT3 (Signal Transducer and
Activator of Transcription 3), a key protein in cell signaling pathways related to growth and
apoptosis[5][6]. While this specific compound is not a known STAT3 inhibitor, the urea moiety
represents a potential starting point for inhibitor design.

e Receptor Antagonism: Diarylguanidines, which are structurally related, have been developed
as selective, non-competitive antagonists of the NMDA receptor, indicating potential
applications in neuroprotection[7].

lllustrative Signaling Pathway: STAT3 Inhibition

To illustrate a potential, though speculative, mechanism of action for related urea-based
compounds, the STAT3 signaling pathway is presented. Inhibition of this pathway is a key
strategy in oncology drug development. Stattic is a known small-molecule inhibitor that targets
the SH2 domain of STAT3, preventing its activation and dimerization[5][6].
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Caption: Simplified STAT3 signaling pathway and point of inhibition.
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Conclusion and Future Directions

(E)-[amino(dimethylamino)methylidene]urea is a small molecule with a well-defined chemical
structure but limited characterization in biological systems. Its structural similarity to known
bioactive compounds, particularly those with antimicrobial and enzyme-inhibiting properties,
suggests it is a candidate for further investigation.

Future research should focus on:
» Developing a robust and scalable synthesis protocol.

¢ Screening for biological activity, with an initial focus on antimicrobial assays and kinase
inhibition panels.

¢ In-depth mechanistic studies should activity be confirmed in any primary screen.

This document provides the foundational chemical information and a strategic framework for
initiating research into this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to (E)-
[Amino(dimethylamino)methylidene]urea]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572935#iupac-name-for-n-n-dimethylamidino-
urea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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